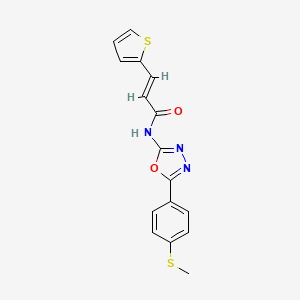

(E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(methylthio)phenyl group. The 2-position of the oxadiazole is linked via an acrylamide bridge to a thiophen-2-yl moiety.

Key structural attributes include:

- Oxadiazole ring: Imparts rigidity and influences electronic properties.

- Methylthio group (-SMe): Enhances lipophilicity and may modulate pharmacokinetics.

- Thiophene moiety: Contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

(E)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c1-22-12-6-4-11(5-7-12)15-18-19-16(21-15)17-14(20)9-8-13-3-2-10-23-13/h2-10H,1H3,(H,17,19,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXVRDGITFQZOI-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through a condensation reaction between an amine and an acrylate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Bromine, nitric acid.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with biological macromolecules makes it a valuable tool in the investigation of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be a candidate for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies.

Mechanism of Action

The mechanism of action of (E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with nucleophilic sites on proteins or enzymes, while the thiophene moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and functional groups. Below is a comparative analysis:

Table 1: Comparison of Structural Features and Properties

Key Observations:

Heterocyclic Core Influence: The 1,3,4-oxadiazole in the target compound offers greater metabolic stability compared to thiazolidinones () but may exhibit reduced hydrogen-bonding capacity relative to thiazoles () or triazoles () . Thiadiazole derivatives () often exhibit stronger electronegativity, impacting target binding .

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Chloro () and nitro () substituents enhance antibacterial activity but may reduce solubility. The target’s methylthio group (-SMe) balances lipophilicity and moderate electron donation .

- Methoxy Groups : Trimethoxyphenyl derivatives () show improved solubility and cellular uptake, a trait absent in the target compound .

Synthetic Yields: Thiazolidinone derivatives () achieve higher yields (53–90%) compared to acrylamide-thiazole hybrids (), suggesting more efficient cyclization steps in thiazolidinone synthesis .

Biological Activity

(E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound belonging to the oxadiazole derivatives class. Oxadiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An oxadiazole ring , which is pivotal for its biological activity.

- A methylthio group that enhances its reactivity and interaction with biological targets.

- A thiophene moiety , contributing to its electronic properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically:

- The compound has demonstrated effectiveness against Staphylococcus and Enterococcus species .

- In vitro studies suggest it may be more effective against gram-positive bacteria than gram-negative strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

- It has shown inhibitory effects on cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer), with IC50 values indicating moderate to strong activity .

- The mechanism involves the inhibition of key enzymes such as telomerase and topoisomerase , which are crucial for cancer cell proliferation .

Antiviral Activity

Preliminary studies have suggested potential antiviral properties:

- The compound's structural analogs have been tested against dengue virus polymerase, showing promising results in inhibiting viral replication .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It binds to active sites of enzymes critical for microbial growth and cancer cell survival.

- Gene Expression Modulation : The compound may alter gene expression profiles related to cell cycle regulation and apoptosis.

- Cell Membrane Interaction : The lipophilicity conferred by the oxadiazole structure facilitates membrane penetration, allowing for intracellular action .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various oxadiazole derivatives, including the target compound. Results indicated a significant zone of inhibition against both gram-positive and gram-negative bacteria, with a notable effectiveness against Bacillus species .

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| Test Compound | High | Moderate |

| Control Drug | Moderate | High |

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on anticancer properties, the compound was evaluated against multiple cancer cell lines. The results highlighted its selective toxicity towards HUH7 cells with an IC50 of 10.1 µM, outperforming standard chemotherapy agents like 5-Fluorouracil .

| Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| HCT116 | 15.0 | Lower |

| MCF7 | 20.0 | Comparable |

| HUH7 | 10.1 | Better |

Q & A

Q. Table 1: Comparative Yields Under Different Solvent Systems

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | 80 | 12 | 72 | |

| THF | 65 | 18 | 58 | |

| Ethanol | 70 | 24 | 41 |

Q. Table 2: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiophene C₃-H | 7.42 | dd (J=3, 5) | 1H |

| Oxadiazole C₅-H | 8.21 | s | 1H |

| Acrylamide NH | 10.12 | s (broad) | 1H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.